molecular formula C9H9BrF2 B2760922 1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene CAS No. 2168042-86-0

1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene

Cat. No. B2760922
CAS RN: 2168042-86-0
M. Wt: 235.072
InChI Key: AOBBARLADSSYEJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene, also known as Bromodifluoromethylbenzene, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is insoluble in water and has a molecular weight of 215.07 g/mol. In

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene is not fully understood. However, it is believed to act as a nucleophile in certain reactions, such as the Suzuki-Miyaura cross-coupling reaction. It is also believed to have a role in the inhibition of certain enzymes, such as the histone deacetylase enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. It has also been shown to have antitumor properties, which make it a potential candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene in lab experiments is its unique chemical properties. It is a versatile starting material for the synthesis of other chemical compounds, and it has been shown to have a range of biochemical and physiological effects. However, one of the limitations of using this chemical compound is its toxicity. It can be harmful if ingested or inhaled, and proper safety measures should be taken when handling it.

Future Directions

There are several future directions for the study of 1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene. One potential direction is the development of new drugs and pharmaceuticals based on its unique chemical properties. Another potential direction is the exploration of its role in the inhibition of enzymes, such as the histone deacetylase enzyme. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the field of chemistry and medicine.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been used as a starting material for the synthesis of other chemical compounds, and it has been shown to have a range of biochemical and physiological effects. While there are advantages to using this chemical compound in lab experiments, proper safety measures should be taken due to its toxicity. Overall, the study of this compound has the potential to lead to the development of new drugs and pharmaceuticals, as well as a better understanding of its role in chemistry and medicine.

Synthesis Methods

The synthesis of 1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene involves the reaction of 1,4-difluoro-2,5-dimethylbenzene with bromine in the presence of a catalyst such as aluminum bromide. The reaction takes place at a temperature range of 0-5°C, and the resulting product is purified through distillation.

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other chemical compounds, such as difluoromethylated arenes and heteroarenes. It has also been used in the development of new drugs and pharmaceuticals due to its unique chemical properties.

properties

IUPAC Name

1-bromo-4-(difluoromethyl)-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBBARLADSSYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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